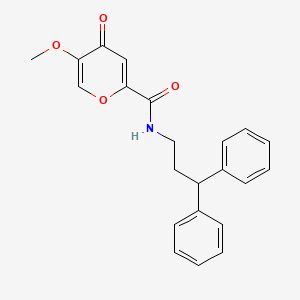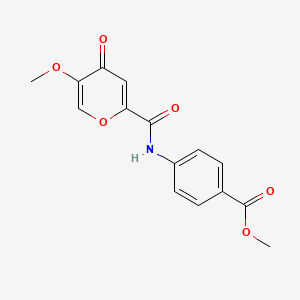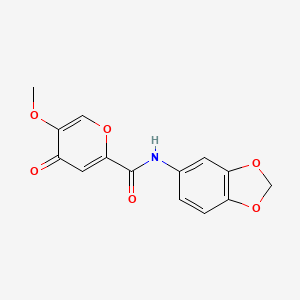
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” seems to be a complex organic compound. Compounds with similar structures, such as N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, have been synthesized and studied for their antibacterial potential .
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to the one you mentioned, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.
Chemical Reactions Analysis
Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.
Physical and Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.
Mecanismo De Acción
Target of Action
The compound, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This interaction results in the modulation of the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterases affects the cholinergic signaling pathway , which is crucial for nerve impulse transmission. On the other hand, the inhibition of lipoxygenase enzymes impacts the arachidonic acid metabolism , which plays a significant role in inflammation and immune responses .
Result of Action
The inhibition of cholinesterases and lipoxygenase enzymes by this compound can lead to changes in nerve impulse transmission and inflammatory responses, respectively . These changes at the molecular and cellular levels can potentially result in observable physiological effects.
Safety and Hazards
While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, Sigma-Aldrich provides a safety information for a similar compound, indicating that it is for research use only and not for human or veterinary use .
Análisis Bioquímico
Biochemical Properties
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including lipoxygenase and cholinesterase enzymes . These interactions are crucial for its biological activity, as the compound acts as a moderate inhibitor of these enzymes. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of human umbilical vein endothelial cells (HUVECs), indicating its potential anti-angiogenic activity . Additionally, it impacts oxidative stress-mediated cell apoptosis, suggesting a role in regulating cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its binding interactions with specific biomolecules. It acts as an inhibitor of lipoxygenase and cholinesterase enzymes by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-angiogenic activities . At higher doses, it may cause toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism may lead to the formation of various metabolites, which can further influence its biological activity. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can significantly impact its activity and function within the cell.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-19-14-8-22-13(7-10(14)17)15(18)16-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUYIDHCKURNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6558609.png)
![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B6558625.png)
![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)





